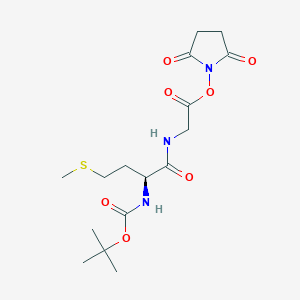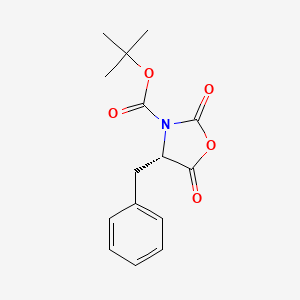
Boc-D-Arg(Pmc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-D-Arg(Pmc)-OH: is a specialized amino acid derivative used extensively in peptide synthesis. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on D-arginine (D-Arg) and a 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group. The Boc group protects the amino group, while the Pmc group protects the guanidino group of arginine, making it a crucial reagent in the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Arg(Pmc)-OH typically involves the protection of the amino and guanidino groups of D-arginine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the guanidino group with the Pmc group. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate for Boc protection and 2,2,5,7,8-pentamethylchroman-6-sulfonyl chloride for Pmc protection .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves sequential addition of protective groups and purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions: Boc-D-Arg(Pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Pmc groups under acidic conditions (e.g., trifluoroacetic acid) to yield free D-arginine.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling: DIC and HOBt in dimethylformamide.
Major Products Formed: The primary products formed from these reactions are peptides and proteins with specific sequences, where D-arginine is incorporated at desired positions .
科学的研究の応用
Chemistry: Boc-D-Arg(Pmc)-OH is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.
Biology: In biological research, this compound is employed to create peptides that mimic natural proteins, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs, including enzyme inhibitors and receptor agonists/antagonists.
Industry: Industrially, this compound is used in the production of peptide-based materials and bioconjugates for various applications .
作用機序
The mechanism of action of Boc-D-Arg(Pmc)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Pmc group protects the guanidino group. During peptide synthesis, these protective groups are selectively removed to allow for the formation of peptide bonds. The molecular targets and pathways involved include the activation of carboxyl groups and nucleophilic attack by amino groups, leading to peptide bond formation .
類似化合物との比較
Boc-D-Arg(Tos)-OH: Similar to Boc-D-Arg(Pmc)-OH but uses a tosyl (Tos) group for guanidino protection.
Boc-D-Arg(NO2)-OH: Uses a nitro (NO2) group for guanidino protection.
Boc-D-Arg-OGp: Another derivative with different protective groups.
Uniqueness: this compound is unique due to the stability and efficiency of the Pmc group in protecting the guanidino group of arginine. This makes it particularly useful in the synthesis of peptides that require stringent protection of functional groups .
特性
IUPAC Name |
(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNWVMLZWUTJPA-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N4O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)

![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)







